3-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
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Description
3-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a useful research compound. Its molecular formula is C22H17FN2O3 and its molecular weight is 376.387. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Asymmetric Synthesis
The compound's related structures, such as dibenzo[b,f][1,4]oxazepines, serve as key pharmacophores in medicinal chemistry. Research by Li, Lin, and Du (2019) developed an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines. This reaction produced cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields and enantioselectivities, highlighting its utility in synthesizing complex molecules with potential pharmacological applications (Bing Li, Ye Lin, & D. Du, 2019).
Solid Support Synthesis
Ouyang, Tamayo, and Kiselyov (1999) demonstrated the efficiency of solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones, using a nucleophilic aromatic substitution (SNAr) methodology. This method offers flexibility and excellent product purity, facilitating the generation of compound libraries critical for drug discovery and development (Xiaohu Ouyang, N. Tamayo, & A. Kiselyov, 1999).
Novel Compound Synthesis
Murata et al. (2021) explored the construction of dibenzo[d,f][1,3]oxazepine skeletons from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization. This synthesis pathway led to novel compounds with potential biological activities, demonstrating the broad applicability of such chemical frameworks in developing new pharmacologically active molecules (Y. Murata et al., 2021).
Antitumor Potential
Research into compounds with similar chemical structures has also highlighted their potential in cancer treatment. Bradshaw et al. (2002) investigated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These prodrugs show high selective potency in vitro and in vivo against tumor cell lines, with manageable side effects, underscoring the therapeutic promise of such compounds (T. Bradshaw et al., 2002).
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c23-17-6-2-1-5-14(17)9-12-21(26)24-15-10-11-19-16(13-15)22(27)25-18-7-3-4-8-20(18)28-19/h1-8,10-11,13H,9,12H2,(H,24,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXWQYZNKAHMRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.